(2R,4S)-Boc-Pro(4-N3) DCHA
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Overview
Description
(2R,4S)-Boc-Pro(4-N3) DCHA, also known as (2R,4S)-tert-Butoxycarbonyl-4-azido-L-proline dicyclohexylamine salt, is a compound used primarily in click chemistry. It contains an azide group, which is highly reactive and can participate in copper-catalyzed azide-alkyne cycloaddition reactions. This compound is valuable in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Boc-Pro(4-N3) DCHA typically involves the protection of the proline amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an azide group at the 4-position. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The final step involves the formation of the dicyclohexylamine salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-Boc-Pro(4-N3) DCHA primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for various applications in chemical synthesis and bioconjugation .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate or copper(I) bromide, along with a reducing agent such as sodium ascorbate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can proceed under mild conditions. .
Major Products
The major products formed from these reactions are triazole derivatives, which are highly stable and can be used in various applications, including drug development, materials science, and bioconjugation .
Scientific Research Applications
(2R,4S)-Boc-Pro(4-N3) DCHA is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry reactions.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and coatings with specific properties
Mechanism of Action
The mechanism of action of (2R,4S)-Boc-Pro(4-N3) DCHA involves the azide group reacting with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated .
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-Boc-D-Pro(4-N3)-OH
- (2R,4S)-Boc-D-Pro(4-N3)-OMe
Uniqueness
(2R,4S)-Boc-Pro(4-N3) DCHA is unique due to its dicyclohexylamine salt form, which enhances its stability and solubility compared to other similar compounds. This makes it particularly useful in applications where these properties are critical .
Properties
IUPAC Name |
(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h11-13H,1-10H2;6-7H,4-5H2,1-3H3,(H,15,16)/t;6-,7+/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCLQGQCINCLJ-HLISZSCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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